Nilestriol
描述
Molecular Structure Analysis
Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .Physical And Chemical Properties Analysis
Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .科学研究应用
1. Metabolic Profiling Analysis in Ovariectomised Rats
Liu et al. (2014) conducted a study to understand the mechanism of Nilestriol (NIL) in treating menopausal dysfunctions using a metabonomic approach. The study utilized proton Nuclear Magnetic Resonance (1H NMR)-based technologies to analyze the metabolic changes in ovariectomised rats treated with NIL. This research revealed significant metabolic alterations due to NIL treatment, particularly in insulin resistance and abnormal lactate concentrations (Liu et al., 2014).
2. Reproductive System Effects in Ovariectomized Rats
A study by Liu et al. (2000) investigated the effects of Nilestriol on the reproductive system of ovariectomized rats. The research indicated a slight stimulating effect of Nilestriol on the uteri, including the endometria and uterine smooth muscles of these rats, suggesting its potential for use in combination with progestogen (Liu et al., 2000).
3. Cardiac Function Improvement in Postmenopausal Women
Rong (2002) explored the impact of Nilestriol on cardiac functions in postmenopausal women. The study used color Doppler echocardiography to measure cardiac hemodynamic parameters and found positive changes in these parameters after Nilestriol therapy, suggesting an enhancement of cardiac function in postmenopausal women (Rong, 2002).
4. Endometrium Influence in Ovariectomized Rats
Hong (2006) conducted a study to investigate the influence of Nilestriol on the endometria of ovariectomized rats. The research showed that Nilestriol treatment induced a secretory phase in the endometria of these rats, providing insights into its effects on the endometrial phase (Hong, 2006).
5. Inhibition of Interleukin-6 mRNA in Ovariectomized Rat Bone
Jinxing (2001) investigated the effect of Nilestriol on interleukin-6 mRNA expression in ovariectomized rat bone. The study found that Nilestriol could inhibit IL-6 expression, reduce bone resorption, and maintain bone volume, indicating its potential role in postmenopausal osteoporosis management (Jinxing, 2001).
6. Lipid Profile Modification in Post-menopausal Women with Hyperlipidemia
Yan-pin (2001) explored the effects of Nilestriol on lipid profile modification in post-menopausal women with hyperlipidemia. The study demonstrated that Nilestriol significantly decreased concentrations of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, indicating its beneficial impact on lipid metabolism in this demographic (Yan-pin, 2001).
7. Radiation Protection in Mice with Acute Radiation Syndrome
Yi et al. (2016) studied the radiation protection effects of Nilestriol in mice with bone marrow type of acute radiation syndrome. They found that pre-irradiation administration of Nilestriol significantly increased survival rates and improved recovery of bone marrow hematopoiesis after irradiation, suggesting its potential as a radioprotective agent (Yi et al., 2016).
8. Osteoporosis Model and Nilestriol Intervention
Zhiming (2011) analyzed the characteristics of osteoporosis in ovariectomized rats and the role of Nilestriol intervention. The study indicated that Nilestriol can increase bone mass and may have an impact on the biomechanics function of bone tissue in these models, thereby contributing to postmenopausal osteoporosis management (Zhiming, 2011).
9. Renal Protective Effect in Aged Women with Hypertension
Yang et al. (2003) investigated the renal protective effects of Nilestriol in aged hypertensive women. The study found that Nilestriol significantly decreased levels of urinary transferrin and retinol binding protein, indicating its protective effect on renal function in this population (Yang et al., 2003).
10. Insulin Resistance and Lipid Metabolism in Type 2 Diabetes Mellitus
Li-xia (2010) explored the effects of Nilestriol replacement therapy on insulin resistance and lipid metabolism in postmenopausal women with type 2 diabetes mellitus. The study showed that the therapy improved insulin resistance and dyslipidemia, highlighting its potential benefits in managing diabetes-related complications in postmenopausal women (Li-xia, 2010).
11. Therapeutic Effects with Yixinkangtai Capsule in Perimenopausal Syndrome
安全和危害
According to the safety data sheet, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Nilestriol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJRGNDJLJLAW-RIQJQHKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043308 | |
Record name | Nylestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nilestriol | |
CAS RN |
39791-20-3 | |
Record name | Nilestriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylestriol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nylestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NYLESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。